molecular formula C22H19NO2 B14199498 2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one CAS No. 920299-75-8

2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14199498
CAS No.: 920299-75-8
M. Wt: 329.4 g/mol
InChI Key: BQTODCIKYQESNR-UHFFFAOYSA-N
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Description

2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is an organic compound with a complex structure that includes a hydroxy group, a dihydroisoindolone core, and a diphenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1,1-diphenylethylene with appropriate reagents to introduce the hydroxy and isoindolone functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a hydroxy group, a dihydroisoindolone core, and a diphenylethyl substituent.

Properties

CAS No.

920299-75-8

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

2-(1,1-diphenylethyl)-3-hydroxy-3H-isoindol-1-one

InChI

InChI=1S/C22H19NO2/c1-22(16-10-4-2-5-11-16,17-12-6-3-7-13-17)23-20(24)18-14-8-9-15-19(18)21(23)25/h2-15,20,24H,1H3

InChI Key

BQTODCIKYQESNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)N3C(C4=CC=CC=C4C3=O)O

Origin of Product

United States

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